molecular formula C16H13NS B1597035 4-(4-Biphenylyl)-2-methylthiazole CAS No. 24864-19-5

4-(4-Biphenylyl)-2-methylthiazole

Cat. No.: B1597035
CAS No.: 24864-19-5
M. Wt: 251.3 g/mol
InChI Key: OKOZRTTWERNRQS-UHFFFAOYSA-N
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Description

4-(4-Biphenylyl)-2-methylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The biphenyl group attached to the thiazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Biphenylyl)-2-methylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-biphenylcarboxaldehyde with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Biphenylyl)-2-methylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl or thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(4-Biphenylyl)-2-methylthiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Biphenylyl)-2-methylthiazole involves its interaction with specific molecular targets. The biphenyl group enhances its ability to interact with biological membranes and proteins. The thiazole ring can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(4-Biphenylyl)-2-methylimidazole
  • 4-(4-Biphenylyl)-2-methylisoxazole
  • 4-(4-Biphenylyl)-2-methylpyrazole

Comparison: 4-(4-Biphenylyl)-2-methylthiazole is unique due to the presence of both sulfur and nitrogen in the thiazole ring. This combination imparts distinct chemical and biological properties compared to similar compounds with different heteroatoms. For example, the sulfur atom in the thiazole ring can participate in unique redox reactions, which are not possible with imidazole or isoxazole analogs.

Properties

IUPAC Name

2-methyl-4-(4-phenylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NS/c1-12-17-16(11-18-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOZRTTWERNRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179575
Record name 4-(4-Biphenylyl)-2-methyl-1,3-thiazole
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Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24864-19-5
Record name 4-[1,1′-Biphenyl]-4-yl-2-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24864-19-5
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Record name 4-(4-Biphenylyl)-2-methyl-1,3-thiazole
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Record name 24864-19-5
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Record name 4-(4-Biphenylyl)-2-methyl-1,3-thiazole
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Record name 4-(4-biphenylyl)-2-methyl-1,3-thiazole
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Record name 4-(4-BIPHENYLYL)-2-METHYL-1,3-THIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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